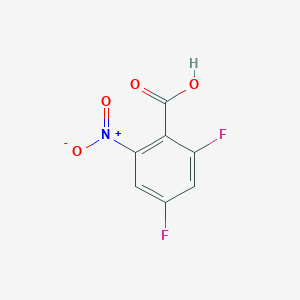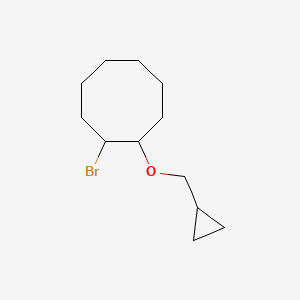
1-Bromo-2-(cyclopropylmethoxy)cyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(cyclopropylmethoxy)cyclooctane is an organic compound with the molecular formula C₁₂H₂₁BrO It is a derivative of cyclooctane, featuring a bromine atom and a cyclopropylmethoxy group attached to the cyclooctane ring
Preparation Methods
The synthesis of 1-Bromo-2-(cyclopropylmethoxy)cyclooctane typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctanol and cyclopropylmethanol.
Formation of Cyclooctyl Bromide: Cyclooctanol is reacted with hydrobromic acid (HBr) to form cyclooctyl bromide.
Etherification: Cyclooctyl bromide is then reacted with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) to form this compound.
Chemical Reactions Analysis
1-Bromo-2-(cyclopropylmethoxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻), leading to the formation of corresponding alcohols or amines.
Oxidation Reactions: The cyclopropylmethoxy group can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of cyclooctane derivatives.
Scientific Research Applications
1-Bromo-2-(cyclopropylmethoxy)cyclooctane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used to study the effects of brominated and methoxy-substituted cycloalkanes on biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)cyclooctane is not well-documented. its reactivity is primarily influenced by the presence of the bromine atom and the cyclopropylmethoxy group. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropylmethoxy group can undergo oxidation and reduction reactions. These functional groups can interact with various molecular targets and pathways, leading to diverse chemical and biological effects.
Comparison with Similar Compounds
1-Bromo-2-(cyclopropylmethoxy)cyclooctane can be compared with other similar compounds, such as:
1-Bromo-2-(methoxy)cyclooctane: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Bromo-2-(cyclopropylmethoxy)cyclohexane: This compound has a smaller ring size, which can affect its chemical reactivity and physical properties.
1-Bromo-2-(cyclopropylmethoxy)cyclopentane: The even smaller ring size further influences its reactivity and stability compared to cyclooctane derivatives.
The uniqueness of this compound lies in its specific combination of functional groups and ring size, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C12H21BrO |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
1-bromo-2-(cyclopropylmethoxy)cyclooctane |
InChI |
InChI=1S/C12H21BrO/c13-11-5-3-1-2-4-6-12(11)14-9-10-7-8-10/h10-12H,1-9H2 |
InChI Key |
ZXJGBCIXRXMFTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)OCC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
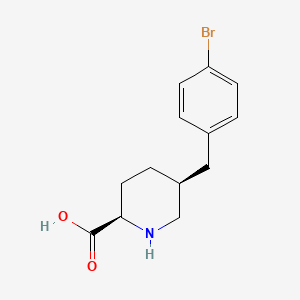
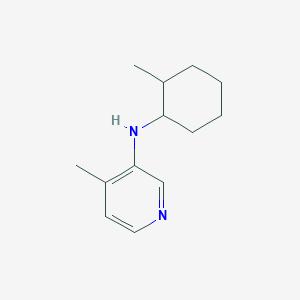
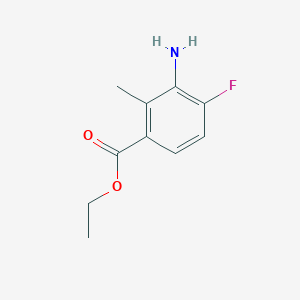
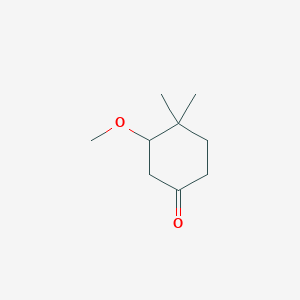
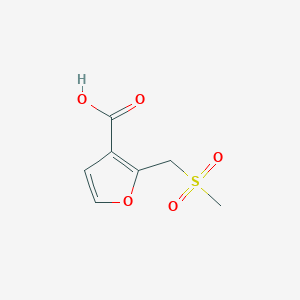
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)

![3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
